Product packaging for Methyl 4-(6-methoxynicotinoyl)benzoate(Cat. No.:CAS No. 898786-08-8)

Methyl 4-(6-methoxynicotinoyl)benzoate

Cat. No.: B1368613
CAS No.: 898786-08-8
M. Wt: 271.27 g/mol
InChI Key: GMTSPHKWPRLGDX-UHFFFAOYSA-N
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Description

Contextualizing Methyl 4-(6-methoxynicotinoyl)benzoate within Modern Organic and Medicinal Chemistry

In the landscape of modern organic chemistry, compounds like this compound are valuable as intermediates in the synthesis of more complex molecules. The ester functional group can be readily modified, and the aromatic rings can undergo various substitution reactions, allowing for the creation of a diverse library of derivatives. The synthesis of methyl benzoate (B1203000) compounds, in general, can be achieved through methods such as the esterification of benzoic acid with methanol (B129727), often catalyzed by an acid. mdpi.com

From a medicinal chemistry perspective, the structure of this compound is intriguing due to the presence of the nicotinoyl and benzoate components, both of which are found in numerous biologically active compounds. Researchers in this field are often focused on how the combination and orientation of these fragments influence the molecule's interaction with biological targets. The methoxy (B1213986) group, a common substituent in medicinal chemistry, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties by altering its solubility, metabolic stability, and binding interactions.

Significance of the Nicotinoyl-Benzoate Structural Motif in Bioactive Compounds

The nicotinoyl-benzoate structural motif is of considerable interest in the development of bioactive compounds due to the established pharmacological profiles of its constituent parts. The nicotinic acid (niacin or vitamin B3) framework is a well-known component of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and is involved in numerous physiological processes. Derivatives of nicotinic acid have been investigated for a range of therapeutic applications, including antioxidant and vasorelaxant properties. mdpi.com

Overview of Contemporary Research Trajectories for this compound and its Analogues

Contemporary research involving structures related to this compound is multifaceted, with a significant focus on the synthesis of novel analogues and the evaluation of their therapeutic potential. One area of exploration is the development of anti-tumor agents. For instance, researchers have designed and synthesized a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives. mdpi.com These compounds, which feature a modified nicotinoyl moiety, were evaluated for their anti-tumor activity against various cancer cell lines. mdpi.com One of the synthesized compounds, 9h , demonstrated potent anti-proliferative activity and was found to induce apoptosis by upregulating the orphan nuclear receptor Nur77 and triggering its nuclear export. mdpi.com This line of research highlights the potential of modifying the nicotinoyl scaffold to develop new anticancer therapeutics.

Another research avenue involves the exploration of nicotinic acid derivatives for their antioxidant and vasorelaxant properties. Studies on thionicotinic acid analogues have shown that these compounds can exhibit significant vasorelaxation in a dose-dependent manner and possess antioxidant properties. mdpi.com These findings suggest that the nicotinoyl core can be a valuable template for developing agents that target cardiovascular conditions.

Furthermore, the broader field of medicinal chemistry continues to investigate the impact of various substituents on the biological activity of small molecules. The development of comprehensive structure-activity relationships (SARs) for inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT) demonstrates the importance of understanding how different chemical groups contribute to biological function. nih.gov Such studies provide a rational basis for the design of future drug candidates based on scaffolds like the nicotinoyl-benzoate motif.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO4 B1368613 Methyl 4-(6-methoxynicotinoyl)benzoate CAS No. 898786-08-8

Properties

IUPAC Name

methyl 4-(6-methoxypyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-13-8-7-12(9-16-13)14(17)10-3-5-11(6-4-10)15(18)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTSPHKWPRLGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642167
Record name Methyl 4-(6-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-08-8
Record name Methyl 4-[(6-methoxy-3-pyridinyl)carbonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(6-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations for Methyl 4 6 Methoxynicotinoyl Benzoate

Established Synthetic Pathways for the Methyl 4-(6-methoxynicotinoyl)benzoate Core Structure

The synthesis of this compound is not typically accomplished via a single, linear route but rather through a convergent strategy. This involves the independent preparation of the two key aromatic moieties—the 6-methoxynicotinoyl group and the methyl benzoate (B1203000) group—followed by a crucial coupling reaction to form the central ketone bridge.

Approaches to the 6-Methoxynicotinoyl Moiety

The 6-methoxynicotinoyl fragment is a substituted pyridine (B92270) derivative. Its synthesis often begins with a more readily available precursor, such as 6-chloronicotinic acid.

One common pathway to 6-chloronicotinic acid starts with 2-chloro-5-methylpyridine. This precursor undergoes oxidation to yield the desired carboxylic acid. A method utilizing oxygen as the oxidant in the presence of a cobalt acetate (B1210297) catalyst provides a more environmentally benign alternative to traditional oxidants like potassium permanganate. google.comchemicalbook.com The reaction is typically carried out in a solvent like chlorobenzene (B131634) at elevated temperatures.

Table 1: Synthesis of 6-Chloronicotinic Acid via Oxidation

Starting MaterialOxidant/CatalystSolventTemperatureYieldReference
2-Chloro-5-methylpyridineO₂ / Cobalt AcetateChlorobenzene80°C~80% chemicalbook.com

Once 6-chloronicotinic acid is obtained, the chlorine atom can be displaced by a methoxy (B1213986) group through a nucleophilic aromatic substitution reaction. Treating 6-chloronicotinic acid with sodium methoxide (B1231860) in methanol (B129727) under reflux conditions effectively yields 6-methoxynicotinic acid. prepchem.com

An alternative route involves the saponification (hydrolysis) of a corresponding ester, such as methyl 6-methoxynicotinate. This hydrolysis is typically achieved by heating the ester with a base like sodium hydroxide (B78521) in a mixture of methanol and water. chemicalbook.com The resulting carboxylate salt is then acidified to furnish the final 6-methoxynicotinic acid.

Approaches to the Benzoate Ester Moiety, including Precursors like Methyl 4-Bromobenzoate

The second key component is the methyl benzoate moiety, which is often introduced using a precursor like methyl 4-bromobenzoate. This precursor is readily synthesized via the Fischer esterification of 4-bromobenzoic acid. This classic reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and driven to completion by using an excess of the alcohol.

The starting material, 4-bromobenzoic acid, can be prepared on a large scale by the oxidation of p-bromotoluene.

Strategies for Intermolecular Coupling and Esterification Reactions

The central challenge in synthesizing this compound is the formation of the carbon-carbon bond of the ketone group that links the two aromatic rings. Several established organometallic and classical reactions can be employed for this purpose.

Friedel-Crafts Acylation: This is a cornerstone of electrophilic aromatic substitution for forming aryl ketones. organic-chemistry.org In this context, 6-methoxynicotinic acid would first be converted to its more reactive acyl chloride derivative, 6-methoxynicotinoyl chloride, using a reagent like thionyl chloride or oxalyl chloride. However, a direct Friedel-Crafts reaction with methyl benzoate is not feasible because the ester group deactivates the aromatic ring towards electrophilic attack. libretexts.org Therefore, this strategy would require a more complex, multi-step approach involving protecting groups or starting with a more activated benzene (B151609) ring, making it less direct.

Grignard Reaction: A highly reliable and versatile method involves the use of a Grignard reagent. wikipedia.orgbyjus.com This pathway would start with the preparation of a Grignard reagent from methyl 4-bromobenzoate. This organomagnesium compound would then act as a nucleophile, attacking the carbonyl carbon of a suitable electrophile like 6-methoxynicotinaldehyde. This addition reaction forms a secondary alcohol. The final step is the oxidation of this secondary alcohol to the desired ketone using a standard oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This route is robust and offers a clear, stepwise construction of the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly well-suited for this transformation. researchgate.netnih.gov This strategy would involve the reaction of (4-methoxycarbonyl)phenylboronic acid with an activated derivative of 6-methoxynicotinic acid, such as 6-methoxynicotinoyl chloride. The reaction is catalyzed by a palladium complex in the presence of a base. nsf.gov This method is often characterized by high yields, mild reaction conditions, and excellent functional group tolerance, making it a highly attractive and efficient strategy. researchgate.net

Table 2: Comparison of Key Intermolecular Coupling Strategies

Reaction TypeKey ReagentsAdvantagesDisadvantages
Friedel-Crafts Acylation6-Methoxynicotinoyl chloride, Lewis Acid (e.g., AlCl₃)Well-established, uses inexpensive reagents.Not directly applicable to deactivated rings like methyl benzoate.
Grignard ReactionMethyl 4-magnesiobromobenzoate, 6-Methoxynicotinaldehyde, OxidantVersatile, reliable, builds carbon skeleton effectively.Requires a two-step process (addition then oxidation).
Suzuki Coupling(4-Methoxycarbonyl)phenylboronic acid, 6-Methoxynicotinoyl chloride, Pd Catalyst, BaseHigh yield, mild conditions, high functional group tolerance.Requires synthesis of boronic acid, catalyst can be expensive.

Innovative Synthetic Strategies Applied to this compound and Related Compounds

Beyond the established pathways, modern synthetic chemistry offers advanced techniques that can enhance efficiency, improve yields, and enable the synthesis of related molecular architectures.

Catalytic C-N Bond Forming Reactions (e.g., Buchwald-Hartwig Amination, Aminocarbonylation)

While the target molecule features a C-C ketone linker, innovative catalytic reactions are crucial for synthesizing structurally related compounds where the ketone's carbonyl group (C=O) is replaced by an amine (C-N) or amide (C(O)-N) linker.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. To create an analogue of this compound with an amine linker, one could couple 6-methoxypyridine with methyl 4-bromoaniline (B143363) (or vice-versa) using a palladium catalyst and a suitable phosphine (B1218219) ligand. This reaction is highly general and has become a standard method for the synthesis of arylamines.

Aminocarbonylation: This reaction introduces both a carbonyl group and a nitrogen atom in a single step, forming an amide bond. A palladium-catalyzed aminocarbonylation can couple an aryl halide (e.g., methyl 4-bromobenzoate) with an amine (e.g., 6-amino-3-methoxypyridine) and carbon monoxide to generate an amide-linked analogue. This approach is highly convergent and provides rapid access to complex molecules from simple precursors.

Microwave-Assisted Synthesis Principles for Benzoate Esters

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, often dramatically reducing reaction times and improving yields. The esterification step to form the methyl benzoate moiety is an excellent candidate for microwave enhancement.

Conventional heating methods, such as refluxing, transfer heat inefficiently via convection. In contrast, microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction volume. This can result in significantly accelerated reaction rates. For the Fischer esterification of aromatic acids, microwave-assisted methods can reduce reaction times from several hours to mere minutes, while often achieving higher conversions and yields. For instance, the synthesis of butyl benzoate, a related ester, was completed in 6 minutes under microwave irradiation, compared to 45 minutes with conventional heating.

Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification

ReactionHeating MethodReaction TimeYield
Benzoic Acid + MethanolConventional (Reflux)4-8 hoursModerate to High
Benzoic Acid + MethanolMicrowave Irradiation5-15 minutesHigh to Excellent

This "green chemistry" approach not only saves time and energy but can also minimize the formation of byproducts due to shorter exposure to high temperatures.

Green Chemistry Principles in the Synthesis of Nicotinoyl-Benzoate Derivatives

The synthesis of nicotinoyl-benzoate derivatives, including this compound, is increasingly being viewed through the lens of green chemistry. The objective is to develop synthetic routes that are not only efficient but also environmentally benign, minimizing waste and the use of hazardous substances. Key principles of green chemistry are being applied to achieve these goals.

Key Green Chemistry Principles:

Waste Prevention and Atom Economy: Traditional multi-step syntheses often generate significant chemical waste. Modern approaches focus on designing synthetic pathways that maximize the incorporation of all reactant materials into the final product (high atom economy). This involves favoring addition reactions over substitution or elimination reactions and developing one-pot syntheses where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps and minimizing solvent waste.

Use of Safer Solvents and Auxiliaries: A primary focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. For the synthesis of nicotinoyl-benzoate derivatives, researchers are exploring alternatives such as water, supercritical fluids, or biodegradable solvents like glycerol. Glycerol, for instance, is non-toxic, biodegradable, has a high boiling point, and can dissolve a range of organic compounds, making it a sustainable medium for organic reactions. organic-chemistry.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, and can often be recycled and reused. For C-C bond formation in the synthesis of these derivatives (e.g., coupling a nicotinoyl moiety with a benzoate precursor), palladium-catalyzed cross-coupling reactions are common. Green approaches focus on developing catalysts that are more stable, require lower loadings, and are based on more abundant and less toxic metals.

Energy Efficiency: Synthetic methods are being designed to be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave irradiation is another strategy that can significantly shorten reaction times and improve yields, often with lower energy input compared to conventional heating.

Reduction of Derivatives: Protecting groups are often necessary in complex syntheses but add steps and generate waste. Green synthetic design aims to minimize or completely avoid the use of protecting groups by employing more selective reagents or by carefully planning the synthetic sequence.

By integrating these principles, the synthesis of nicotinoyl-benzoate derivatives can be made more sustainable, cost-effective, and environmentally responsible.

Synthesis of Structurally Related Analogues and Derivatives of this compound

The core structure of this compound, featuring a methoxy-substituted pyridine ring linked to a benzene ring, serves as a template for the design and synthesis of a wide array of structurally related analogues. These modifications aim to explore different chemical spaces by replacing the pyridine or benzene rings with other heterocyclic or carbocyclic systems.

Naphthyridine Derivatives Bearing Similar Moieties

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, representing isomers of the quinoline (B57606) and isoquinoline (B145761) systems. The synthesis of naphthyridine derivatives often involves cyclization reactions to build the core bicyclic structure.

Common Synthetic Strategies:

Skraup-Type Reactions: Classical methods like the Skraup reaction can be adapted to synthesize naphthyridines. For example, starting from an appropriately substituted aminopyridine and reacting it with glycerol, one can construct the second pyridine ring. youtube.com

Friedländer Annulation: This method involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an activated methylene (B1212753) group (e.g., a ketone) to form the naphthyridine skeleton.

Cycloaddition Reactions: Aza-Diels-Alder reactions provide a powerful route to tetrahydro-1,5-naphthyridines. These reactions involve the [4+2] cycloaddition of an imine (derived from an aminopyridine) with an alkene. youtube.com

Functionalization of the Naphthyridine Core: Once the naphthyridine ring system is formed, further modifications can be introduced. Halogenated naphthyridines are particularly useful intermediates, allowing for the introduction of various substituents via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. youtube.com This allows for the attachment of moieties similar to those found on this compound.

Pyrazine (B50134) Derivatives and their Chemical Modifications

Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions. Its electron-deficient nature influences its reactivity and synthetic accessibility.

Synthetic Approaches:

Condensation Reactions: The most traditional and widely used method for synthesizing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine. nih.gov Symmetrical starting materials often provide the best yields. nih.gov

Dehydrogenative Coupling: More modern and atom-economical methods involve the dehydrogenative coupling of β-amino alcohols. nih.gov Catalyzed by transition metal complexes (e.g., manganese or ruthenium), this reaction forms symmetrical 2,5-disubstituted pyrazines, releasing only hydrogen gas and water as byproducts. nih.gov

Chemical Modifications: The pyrazine ring can be functionalized through various reactions. For instance, C-H activation/arylation allows for the direct introduction of aryl groups onto the pyrazine core. researchgate.net Halogenated pyrazines are versatile intermediates for cross-coupling reactions, enabling the synthesis of complex substituted derivatives. Furthermore, the nitrogen atoms can be oxidized to N-oxides, which facilitates certain electrophilic substitutions and can be used to introduce functional groups strategically. researchgate.net

Piperazine (B1678402) and Piperidine (B6355638) Conjugates Incorporating the Methoxynicotinoyl Group

Piperazine and piperidine are saturated nitrogen-containing heterocycles that are common scaffolds in many compounds. Incorporating a methoxynicotinoyl group onto these rings is typically achieved by forming an amide or a C-N bond.

Methods for Conjugation:

Amide Bond Formation: The most direct method involves the reaction of a piperazine or piperidine derivative with an activated form of 6-methoxynicotinic acid. The carboxylic acid can be converted to a more reactive species, such as an acyl chloride or activated ester, which then readily reacts with the secondary amine of the piperazine or piperidine ring to form a stable amide conjugate. Coupling reagents like EDC and HOBt are also commonly used to facilitate this reaction directly from the carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr): If starting with a pyridine ring that has a suitable leaving group (e.g., a halogen) at the 6-position and is activated by an electron-withdrawing group, a piperazine or piperidine can be directly attached via an SNAr reaction.

Reductive Amination: A methoxynicotinoyl-containing aldehyde or ketone can be reacted with a piperazine or piperidine under reductive conditions (e.g., using sodium triacetoxyborohydride) to form a C-N bond, tethering the two moieties. google.com

Palladium-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination can be employed to couple a piperazine or piperidine with a halo-substituted methoxypyridine, providing a powerful and general method for forming the C-N bond.

Isomeric and Heterocyclic Analogues (e.g., Thiophene-based Methoxynicotinoyl Compounds)

Replacing the benzoate moiety of the target compound with other heterocycles, such as thiophene (B33073), generates isomeric analogues with different electronic and steric properties. The synthesis of these thienyl pyridyl ketones can be accomplished through several standard organometallic and electrophilic substitution reactions.

Synthetic Routes to Thiophene-Based Analogues:

Friedel-Crafts Acylation: This is a classic method for forming aryl ketones. Thiophene can undergo electrophilic acylation with a 6-methoxynicotinoyl derivative, such as 6-methoxynicotinoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or ZnCl₂). youtube.comgoogle.comstackexchange.com The reaction typically shows high regioselectivity for the 2-position of the thiophene ring due to the superior stabilization of the cationic intermediate. mdpi.com

Suzuki-Miyaura Cross-Coupling: This versatile palladium-catalyzed reaction is highly effective for constructing C-C bonds between aromatic rings. A thienylboronic acid can be coupled with a halo-substituted 6-methoxypyridine (e.g., 2-chloro-6-methoxypyridine) to form the desired biaryl system. mdpi.com Alternatively, a pyridylboronic acid can be coupled with a halothiophene. This method offers broad functional group tolerance. nih.gov The synthesis of a ketone can be achieved by using an acyl chloride as the electrophile in a carbonylative Suzuki coupling.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Stille coupling (using organotin reagents) or Hiyama coupling (using organosilicon reagents), can also be employed to link the thiophene and pyridine rings.

These methodologies provide a robust toolkit for chemists to synthesize a diverse library of analogues of this compound, enabling systematic exploration of structure-property relationships.

Biological Activities and Pharmacological Potential of Methyl 4 6 Methoxynicotinoyl Benzoate

Investigations into the Antimicrobial Activity of Methyl 4-(6-methoxynicotinoyl)benzoate

Direct studies on the antimicrobial properties of this compound are not extensively documented. However, the broader class of nicotinoyl derivatives has been the subject of numerous antimicrobial investigations. These studies reveal that the nicotinic acid scaffold is a viable starting point for the development of new antimicrobial agents.

For instance, a series of novel dipeptide derivatives based on nicotinoylglycylglycine hydrazide were synthesized and evaluated for their antimicrobial activity. mdpi.com Some of these compounds demonstrated significant inhibitory effects against various pathogenic microorganisms. mdpi.com Similarly, nicotinoyl thioureas have been synthesized and shown to exhibit moderate activity against several bacteria known to cause nosocomial infections, many of which have developed resistance to existing antibiotics. nih.gov

Further research into nicotinic acid derivatives has led to the synthesis of compounds with notable antibacterial and antifungal properties. researchgate.netmdpi.com For example, certain nicotine (B1678760) derivatives have shown good antibacterial activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenes, and Klebsiella pneumoniae. tmkarpinski.com

The mechanism of action for these antimicrobial effects can vary. In some cases, the compounds are thought to interfere with essential cellular processes in microorganisms. For example, some nicotinoylglycine derivatives have been studied for their potential to inhibit key enzymes like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51), which are crucial for bacterial cell wall synthesis and fungal cell membrane integrity, respectively. mdpi.com

Table 1: Antimicrobial Activity of Selected Nicotinoyl Derivatives

Compound ClassTarget MicroorganismsObserved EffectReference
Nicotinoyl-glycyl-glycine Hydrazide DerivativesBacillus subtilisStrong inhibitory effect mdpi.com
Nicotinoyl ThioureasVarious nosocomial bacteriaModerate activity nih.gov
Thiazolidinone Derivatives of Nicotinic AcidVarious bacteria and fungiSignificant antimicrobial activities researchgate.net
Nicotine DerivativesE. coli, P. aeruginosa, S. aureus, L. monocytogenes, K. pneumoniaeGood antibacterial activities tmkarpinski.com
Nicotinic Acid HydrazidesS. aureus, E. faecalis, P. aeruginosa, K. pneumoniae, C. albicansIn vitro antimicrobial activity mdpi.com

These findings collectively suggest that the nicotinoyl moiety is a promising pharmacophore for the development of new antimicrobial drugs. Future research could explore whether this compound or its derivatives exhibit similar activities.

Antiviral Activity Profiles of Structurally Analogous Compounds

The search for effective antiviral agents is a critical area of pharmaceutical research. drugbank.comwikipedia.org While specific antiviral data for this compound is not available, numerous structurally related compounds have been investigated for their antiviral properties.

Nicotinic acid and its derivatives have shown potential in combating viral infections. For example, nicotinic acid isolated from Bubali Cornu demonstrated significant antiviral and anti-inflammatory properties in a mouse model of H1N1-induced acute lung injury. nih.gov The study suggested that nicotinic acid could alleviate the progression of viral pneumonia by inhibiting virus replication. nih.gov In another study, derivatives of glycyrrhizic acid acylated with nicotinic acid, collectively known as Glycyvir, were found to inhibit the replication of three different strains of SARS-CoV-2 in vitro. mdpi.com This same compound mixture also showed inhibitory activity against HIV pseudoviruses. mdpi.com

The activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) has also been linked to antiviral responses. nih.gov For instance, α7 nAChR agonists have been shown to significantly inhibit the replication of Herpes Simplex Virus type 1 (HSV-1) in microglial cells. nih.gov This suggests a novel mechanism by which nicotinic compounds could modulate the innate immune response to viral infections. nih.gov

Furthermore, other compounds with heterocyclic structures reminiscent of the nicotinoyl moiety have been explored as antiviral agents. Niclosamide (B1684120), an anthelmintic drug, has been repurposed and has shown potent antiviral efficacy against SARS-CoV-2 and its variants of concern. nih.govnews-medical.net Studies suggest that niclosamide may interfere with viral entry and replication by modulating host cell processes such as autophagy and lipid metabolism. frontiersin.orgnih.gov

These examples highlight the potential for compounds containing a nicotinoyl or similar heterocyclic core to serve as a basis for the development of novel antiviral therapies. mdpi.com

Anticancer Research Directions for Structurally Related Nicotinoyl Derivatives

The nicotinamide (B372718) and nicotinic acid framework is a recurring motif in the design of potential anticancer agents. nih.govmdpi.com A significant body of research indicates that derivatives of these compounds can exhibit cytotoxic effects against a variety of cancer cell lines. nih.govresearchgate.net

Nicotinamide-based diamides, for instance, have been synthesized and evaluated for their cytotoxic activities against human lung cancer cell lines, with some compounds showing good to moderate effects. nih.govresearchgate.net The anticancer potential of these derivatives often stems from their ability to interfere with critical cellular pathways in cancer cells. For example, some nicotinamide derivatives act as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the biosynthesis of NAD+. mdpi.comnih.gov Since many cancer cells have a higher reliance on NAD+ to sustain their rapid proliferation and altered metabolism, targeting its production is a promising therapeutic strategy. nih.govmdpi.com

Other research has focused on designing nicotinic acid-based compounds that can selectively inhibit specific molecular targets involved in cancer progression. For example, novel nicotinic acid derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. nih.govresearchgate.net One such compound exhibited potent VEGFR-2 inhibition and demonstrated cytotoxic potential against colon and prostate cancer cell lines. nih.gov

The versatility of the nicotinic acid scaffold allows for the development of compounds with dual activities. For instance, a compound was reported to have both cytotoxic and antioxidant properties. nih.gov Furthermore, the anticancer effects of some derivatives have been linked to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

Table 2: Cytotoxic Activity of Selected Nicotinoyl and Nicotinamide Derivatives

Compound ClassCancer Cell Line(s)Mechanism of Action (if specified)Reference
Nicotinamide-based DiamidesNCI-H460, A549, NCI-H1975 (Lung Cancer)Not specified nih.govresearchgate.net
Nicotinamide Phosphoribosyltransferase (NAMPT) InhibitorsHematological MalignanciesInhibition of NAD+ biosynthesis mdpi.com
Pyrazole and Pyrazolopyridine Derivatives of Nicotinic AcidHCT-15 (Colon), PC-3 (Prostate), CF-295VEGFR-2 inhibition, induction of apoptosis nih.govresearchgate.net
Niclosamide DerivativesEsophageal AdenocarcinomaDownregulation of anti-apoptotic proteins, decreased β-catenin and STAT3 phosphorylation mdpi.com

The consistent finding of anticancer activity among nicotinoyl derivatives suggests that this compound could also be a candidate for investigation in this therapeutic area. researchgate.net

Anti-inflammatory Properties Observed in Analogous Vesnarinone (B1683823) Structures

Vesnarinone is a quinolinone derivative that has been investigated for its inotropic effects in heart failure. wikipedia.orgacc.org Structurally, it contains a methoxybenzoylpiperazinyl group, which bears some resemblance to the methoxynicotinoyl and benzoate (B1203000) moieties of the subject compound. Research on vesnarinone has revealed significant anti-inflammatory properties, suggesting that structurally related compounds might share this activity.

Vesnarinone has been shown to inhibit the production of pro-inflammatory cytokines. nih.gov In studies using stimulated human blood from patients with heart failure, vesnarinone inhibited the production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov It also suppressed interleukin-1 alpha (IL-1α) and interleukin-1 beta (IL-1β) in healthy volunteers. nih.gov This modulation of cytokine production is a key mechanism of its anti-inflammatory action. patsnap.com

In a model of systemic inflammatory response activation, vesnarinone was found to reduce systemic TNF and interleukin-1 concentrations. nih.gov It also decreased fever, lethargy, and lung leukocyte infiltration, further demonstrating its anti-inflammatory effects. nih.gov

The broader class of compounds to which vesnarinone belongs has been associated with immunologic adjuvant properties, meaning they can modulate the immune response. nih.gov While vesnarinone itself is a complex molecule, the observation of anti-inflammatory activity in a compound with some structural similarities to this compound suggests a potential avenue for investigation.

Additionally, other classes of compounds with anti-inflammatory action, such as naproxen (B1676952) derivatives, have been synthesized and studied. mdpi.com This further supports the idea that small molecule derivatives can be designed to have potent anti-inflammatory effects.

Broader Bioactivity Spectrum of the this compound Compound Class

Beyond the specific activities discussed, the chemical scaffolds present in this compound are found in compounds with a wide range of other biological activities. This suggests a broader potential for this compound class in medicinal chemistry.

For example, nicotinamide derivatives have been shown to have cytoprotective effects in endothelial cells, protecting them from peroxynitrite-induced injury. nih.gov This protective effect was linked to the preservation of the cellular NAD+ pool. nih.gov Furthermore, nicotinic acid and its derivatives have been shown to up-regulate cellular NAD+ levels in human epidermal keratinocytes, which could have implications for skin rejuvenation and mitochondrial function. mdpi.com

In the realm of antioxidant activity, nicotinoyl thioureas have been reported to possess strong antioxidant properties in addition to their antimicrobial effects. nih.gov This dual activity is a desirable trait in the development of new therapeutic agents.

The benzoate moiety is also a common feature in biologically active natural products. For example, methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, isolated from Piper guanacastensis, has been identified as a major insecticidal principle. nih.gov Another related compound, methyl 3-hydroxy-4-methoxybenzoate, has been used as a starting material in the synthesis of the anticancer drug gefitinib. mdpi.com

Finally, compounds containing a benzoate ester have been isolated from natural sources and shown to have a range of biological effects, including growth inhibitory effects against tumor cell lines and antimicrobial activity. researchgate.net

This diverse array of biological activities associated with the nicotinoyl and benzoate structural motifs underscores the potential for this compound and related compounds to be explored for a variety of therapeutic applications.

Mechanistic Investigations and Molecular Target Identification for Methyl 4 6 Methoxynicotinoyl Benzoate

Elucidation of Molecular Mechanisms of Action for Methyl 4-(6-methoxynicotinoyl)benzoate

The precise molecular mechanism of action for this compound is a subject of ongoing scientific investigation. Characterizing the full spectrum of its biological activity involves identifying its primary molecular targets and understanding the subsequent effects on cellular signaling pathways. Benzoic acid and its methyl ester derivatives are recognized for a range of biological activities, and their synthesis is a significant focus for organic chemists. researchgate.net Similarly, the methoxy (B1213986) group is known to influence the cytotoxic and mechanistic profiles of compounds. mdpi.com

The structural components of this compound, specifically the pyridine-based nicotinoyl core, suggest a potential interaction with the highly conserved ATP-binding pocket of protein kinases. acs.orglabsyspharm.org Many kinase inhibitors leverage such heterocyclic scaffolds. labsyspharm.org Therefore, a primary avenue of investigation is to determine which of the over 500 kinases in the human kinome this compound might inhibit.

Modern approaches to delineate these mechanisms include chemical proteomics, which can map the interaction landscape of a small molecule against hundreds of proteins simultaneously from cell lysates. acs.orgcam.ac.uknih.gov Techniques like Kinobeads, an affinity chromatography method, are used to profile the target space of kinase inhibitors, providing a comprehensive view of a compound's selectivity and potential off-target effects. nih.govtum.de Such unbiased, large-scale screening is essential for uncovering both expected and unanticipated targets, which is critical for fully understanding a drug's mode of action. acs.orgtum.de

Identification and Characterization of Protein Kinase Targets

Protein kinases are central regulators of cellular processes and have become one of the most important classes of drug targets, particularly in oncology. mdpi.comfrontiersin.org The structural features of this compound suggest that its biological activity may be mediated through the inhibition of one or more protein kinases. Identifying these specific kinase targets is a key step in its pharmacological characterization.

The Rearranged during Transfection (RET) protein tyrosine kinase is a known driver in various cancers. researchgate.net While multikinase inhibitors have shown some activity against RET, the development of selective inhibitors is a key therapeutic goal. researchgate.net A significant challenge in targeting kinases is the emergence of resistance mutations, such as those in the "solvent-front" region of the ATP binding pocket. nih.govnih.gov

Recent research has focused on developing next-generation RET inhibitors capable of overcoming this resistance. Notably, a class of compounds based on an alkynyl nicotinamide (B372718) scaffold has demonstrated potent activity against wild-type RET and, crucially, against clinically relevant solvent-front mutants (e.g., G810C/R/S) that confer resistance to approved inhibitors like selpercatinib (B610774) and pralsetinib. nih.govnih.govresearchgate.net Compounds from this class, such as HSN608, HSL476, and HSN748, have shown low nanomolar efficacy in inhibiting these resistant forms. nih.govnih.govrsc.org The nicotinamide moiety, a close structural relative of the nicotinoyl group in this compound, was specifically chosen in these designs to improve drug-like properties compared to earlier benzamide-based inhibitors. nih.govnih.gov This precedent suggests that the methoxynicotinoyl core could serve as a valuable pharmacophore for engaging the RET kinase active site, including in drug-resistant contexts.

Compound ClassKey Structural MoietyNotable ActivityReference
Alkynyl Nicotinamide-based InhibitorsNicotinamidePotent inhibition of selpercatinib/pralsetinib-resistant RET solvent-front mutants (G810C/R/S). nih.govnih.gov
HSN748Alkynyl NicotinamideInhibits RET solvent-front mutants and demonstrates intracranial efficacy. researchgate.netnih.govrsc.org
HSN608 / HSL476Alkynyl NicotinamideInhibit all six G810 solvent-front mutants and the V804M gatekeeper mutant with IC50 <50 nM in cell culture. nih.gov

Casein Kinase 2 (CSNK2, formerly Casein Kinase II) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to cancer. nih.gov The development of CSNK2 inhibitors is an active area of research. One promising class of inhibitors is based on a 2,6-disubstituted pyrazine (B50134) core. nih.gov

While this compound contains a pyridine (B92270) ring (a six-membered heterocycle with one nitrogen atom) rather than a pyrazine ring (two nitrogen atoms), the exploration of pyrazine analogues provides valuable structure-activity relationship (SAR) insights for related heterocyclic scaffolds. Studies have shown that potent and cell-active CSNK2A inhibitors can be generated from the pyrazine chemotype. nih.gov For example, the substitution pattern on the pyrazine ring is critical for activity and selectivity, particularly over other kinases like PIM3. nih.gov The knowledge gained from these pyrazine-based inhibitors, including how substituents modulate kinase binding, can inform the evaluation of pyridine-based compounds like this compound as potential CSNK2A inhibitors. nih.govresearchgate.net

Pyruvate Kinase M2 (PKM2) is a key enzyme in cellular metabolism, catalyzing the final rate-limiting step of glycolysis. nih.gov Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. nih.gov This regulation is crucial in cancer cells, where the dimeric form predominates, leading to the "Warburg effect"—a state of aerobic glycolysis. elsevierpure.com This metabolic shift allows cancer cells to divert glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation. nih.govelsevierpure.com

The activity of PKM2 is intricately linked with oncogenic signaling pathways, including those driven by tyrosine kinases. elsevierpure.comnih.gov Tyrosine phosphorylation of PKM2 can decrease its enzymatic activity, promoting the Warburg effect and tumor growth. elsevierpure.com Furthermore, the dimeric, less active form of PKM2 can translocate to the nucleus, where it acts as a protein kinase itself, phosphorylating proteins like histone H3 and promoting gene transcription that supports tumorigenesis. mdpi.comcarcinogenesis.com

Given this deep connection between kinase signaling and the metabolic functions of PKM2, the modulation of this enzyme is a critical consideration in the context of cancer therapy. nih.gov While direct modulation of PKM2 by this compound has not been established, any kinase inhibitor that impacts the signaling pathways upstream of PKM2 could indirectly influence its activity and downstream metabolic and gene-regulatory functions. Therefore, understanding the status and regulation of PKM2 is vital when investigating the broader cellular effects of kinase-targeted compounds.

PKM2 FormMetabolic RoleNon-Metabolic RoleRelevance to Cancer
Tetramer (High Activity)Catalyzes final step of glycolysis for ATP production.-Less prevalent in cancer cells.
Dimer (Low Activity)Slows glycolysis, allowing intermediates to enter biosynthetic pathways.Translocates to the nucleus; acts as a protein kinase to promote gene transcription.Promotes the Warburg effect and tumor growth. nih.govelsevierpure.com

Insights from In Silico Docking Studies and Computational Proteomics

Computational methods are indispensable tools in modern drug discovery, providing powerful ways to predict and rationalize the interactions between small molecules and their protein targets. frontiersin.orgnih.govx-mol.net For a compound like this compound, in silico approaches can accelerate the identification of likely kinase targets and offer detailed hypotheses about its binding mechanism, guiding further experimental validation.

A variety of computational strategies are employed to predict the targets of small-molecule kinase inhibitors. These methods can be broadly categorized as either structure-based or ligand-based.

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the target protein. nih.gov Molecular docking is a cornerstone of SBDD, where a compound is computationally placed into the binding site of a kinase to predict its binding conformation and estimate its binding affinity. acs.org By docking a compound against a large panel of known kinase structures, researchers can generate a predicted selectivity profile. nih.gov This allows for the prioritization of kinases for which the compound shows a high predicted affinity. The accuracy of these predictions can be enhanced by considering the conformational flexibility of the kinase, such as whether it is in a DFG-in (active) or DFG-out (inactive) state. nih.gov

Machine Learning and Chemical Proteomics: In recent years, machine learning models have been developed to predict kinase-inhibitor interactions on a massive scale. labsyspharm.orgmdpi.com Platforms like KinasePred use large datasets of known inhibitor activities to train algorithms that can predict the kinase targets for novel compounds. mdpi.comscilit.comnih.gov These models can identify key molecular features that determine binding and selectivity. mdpi.com

These predictive models are complemented by experimental chemical proteomics , which generates vast datasets of compound-target interactions. cam.ac.uknih.gov By profiling thousands of inhibitors against hundreds of kinases, these datasets provide the essential information needed to train and validate computational models. cam.ac.uktum.de The integration of large-scale experimental data with advanced computational tools provides a powerful framework for rapidly identifying the most probable biological targets of novel compounds like this compound, thereby accelerating their development as potential therapeutic agents or research probes. aacrjournals.org

Affinity-Based Proteomics for Small Molecule Target Elucidation

No studies utilizing affinity-based proteomics to elucidate the molecular targets of this compound have been found. This technique, which typically involves immobilizing a small molecule to a solid support to capture its binding proteins from cell lysates or extracts, has not been publicly documented for this specific compound. Therefore, no data on potential protein interactors or binding affinities is available.

Phenotypic-Based Target Identification Strategies

There is no available research detailing the use of phenotypic-based screening to identify the molecular targets of this compound. Phenotypic screening involves observing the effects of a compound on cellular or organismal behavior and then working backward to identify the molecular target responsible for that effect. Without such studies, there is no information on the phenotypic effects of this compound or any subsequent target deconvolution efforts.

Analysis of Signal Transduction Pathway Modulation by this compound and Analogues

A search for studies analyzing the modulation of signal transduction pathways by this compound or its analogues also yielded no results. Consequently, there is no information available on which cellular signaling cascades, if any, are affected by this compound. Research in this area would typically involve techniques such as western blotting, reporter assays, or phosphoproteomics to determine the compound's impact on specific signaling proteins and pathways.

Lack of Specific Research Data Precludes a Detailed Analysis of this compound

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific research pertaining to the medicinal chemistry of This compound . Consequently, a detailed article structured around its rational design, structure-activity relationships (SAR), synthetic modifications, target binding, lead optimization, and pharmacokinetic properties cannot be generated at this time.

The initial objective was to construct an in-depth analysis of this specific compound, adhering to a precise outline that included:

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Methyl 4 6 Methoxynicotinoyl Benzoate

Pharmacokinetic Considerations in the Structural Design of Nicotinoyl-Benzoate Compounds

Despite targeted searches for "Methyl 4-(6-methoxynicotinoyl)benzoate" and the broader "nicotinoyl-benzoate" scaffold, no dedicated studies or datasets were found that would allow for a scientifically accurate and informative discussion on these specific topics. The existing literature focuses on other, structurally distinct classes of compounds.

While general principles of medicinal chemistry, such as rational drug design and lead optimization, are well-established, their direct application and specific outcomes for this compound have not been documented in the public domain. Any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until specific research on this compound is published, a detailed article as outlined cannot be responsibly produced.

Preclinical Research and Exploratory Therapeutic Implications of Methyl 4 6 Methoxynicotinoyl Benzoate

In Vitro Efficacy and Selectivity Studies of Methyl 4-(6-methoxynicotinoyl)benzoate

Cell-Based Assays for Antimicrobial Efficacy

No studies have been published detailing the evaluation of this compound in cell-based assays to determine its potential antimicrobial properties.

Enzymatic Assays for Kinase Inhibition and Functional Modulation

There is no available information from enzymatic assays that would indicate whether this compound can function as a kinase inhibitor or modulate the function of any specific enzymes.

In Vivo Proof-of-Concept Studies for Therapeutic Potentials (Generalized Context)

Application of Relevant Animal Models in Drug Discovery Research

While animal models are crucial in drug discovery to establish proof-of-concept, there are no documented in vivo studies that have utilized such models to investigate the therapeutic potential of this compound.

Advanced Formulation Science for Research Compounds

Information regarding the formulation science of this compound, including any advanced formulations developed for research purposes, is not publicly available.

Broader Therapeutic Contexts: Implications for Cancer, Autoimmune Disorders, and Metabolic Diseases

Due to the lack of in vitro and in vivo data, any potential implications of this compound in the treatment of cancer, autoimmune disorders, or metabolic diseases are currently unknown.

Advanced Research Techniques and Computational Approaches in Methyl 4 6 Methoxynicotinoyl Benzoate Studies

Spectroscopic Methods in Structural Elucidation and Confirmation

Spectroscopic techniques are paramount for the unambiguous determination of the chemical structure of newly synthesized molecules. For Methyl 4-(6-methoxynicotinoyl)benzoate, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be established.

While specific experimental spectra for this compound are not widely published in commercial libraries, the expected chemical shifts can be predicted based on the analysis of its constituent fragments: a 1,4-disubstituted benzene (B151609) ring and a 2,5-disubstituted pyridine (B92270) ring. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoate (B1203000) and methoxynicotinoyl rings, as well as singlets for the two methyl groups (one from the ester and one from the methoxy (B1213986) ether). The protons on the benzoate ring would appear as two distinct doublets, characteristic of a para-substituted system. The protons on the methoxypyridine ring would exhibit a more complex splitting pattern due to their unique electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on structure-property relationships)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Methoxy Protons (-OCH₃ on pyridine)~4.0Singlet
Ester Methyl Protons (-COOCH₃)~3.9Singlet
Benzoate Ring Protons (adjacent to ester)~8.1Doublet
Benzoate Ring Protons (adjacent to ketone)~7.9Doublet
Pyridine Ring Proton (H3)~8.8Doublet
Pyridine Ring Proton (H4)~8.2Doublet of Doublets
Pyridine Ring Proton (H5)~7.0Doublet

The ¹³C NMR spectrum would complement this data, showing distinct signals for each unique carbon atom, including the carbonyl carbons of the ester and ketone, the methoxy and methyl carbons, and the aromatic carbons of both rings.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₅H₁₃NO₄, by providing a highly accurate mass measurement of its molecular ion.

In addition to molecular weight determination, MS/MS fragmentation analysis can provide structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to fragment at its weakest bonds, primarily at the ester and ether linkages and the ketone bridge. Common fragmentation patterns would involve the loss of the methoxy group (-•OCH₃) or the methyl ester group (-•COOCH₃), and the cleavage at the carbonyl group connecting the two aromatic rings.

Table 2: Expected Key Mass Spectrometry Fragments for this compound (Based on predictable fragmentation patterns)

Fragment Description Predicted m/z (Mass-to-Charge Ratio)
[M]+ (Molecular Ion)271.08
[M - •OCH₃]+240.06
[M - •COOCH₃]+212.08
[C₈H₇O₃]+ (Benzoyl fragment)151.04
[C₆H₆NO₂]+ (Methoxynicotinoyl fragment)124.04

Chromatographic Separations and Purity Assessment for this compound and its Analogues

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Related Compounds

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates. For an achiral molecule like this compound, a reversed-phase HPLC method would be employed to determine its purity against potential process-related impurities.

However, the specified outline subsection concerns HPLC with Chiral Stationary Phases (CSPs). This technique is not directly applicable to this compound itself, as it does not possess a chiral center. Instead, this method is critically important for related compounds that are introduced later in the synthetic pathway to produce chiral drugs, such as Alogliptin. The synthesis of Alogliptin involves the introduction of a chiral amine, (R)-3-aminopiperidine. Chiral HPLC is the definitive method to separate and quantify the desired (R)-enantiomer from the undesired (S)-enantiomer of the final drug product. derpharmachemica.comresearchgate.net

The separation is achieved on a column where the stationary phase is itself a chiral molecule. derpharmachemica.com Enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. derpharmachemica.com Cellulose and amylose-based CSPs are commonly used for this purpose in the pharmaceutical industry. derpharmachemica.comijrpc.com Therefore, while not used on this compound, chiral HPLC is a crucial quality control technique for the broader synthetic process in which this compound is an intermediate. derpharmachemica.com

Table 3: Typical Chiral HPLC System Parameters for Alogliptin (A Related Chiral Compound) (Based on published methods for the final active pharmaceutical ingredient)

Parameter Condition Reference
ColumnLux Cellulose-2 (250x4.6mm, 5µm) derpharmachemica.com
Mobile PhaseEthanol / Diethylamine (100:0.5 v/v) derpharmachemica.com
Flow Rate1.0 mL/min derpharmachemica.com
DetectionUV at 230 nm derpharmachemica.com

Computational Chemistry and Molecular Modeling for this compound

Computational chemistry and molecular modeling serve as powerful predictive tools in chemical research, offering insights into molecular properties and interactions that can guide experimental work.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. While specific docking studies on the intermediate this compound are not documented, these methods are extensively used in the design of the final drug molecule it helps to create.

Molecular docking would involve placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate its binding affinity. Such a study could be hypothetically used to predict potential off-target interactions or to understand the structure-activity relationships of related analogues that might possess unintended biological activity.

Molecular dynamics simulations could then be used to study the stability of the predicted ligand-protein complex over time. An MD simulation tracks the movements of all atoms in the system, providing a dynamic view of the binding stability, conformational changes in the protein or ligand, and the specific interactions (like hydrogen bonds) that maintain the complex. For a molecule like this, MD could help researchers understand its conformational flexibility and how it might adapt to different biological environments.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure.

In a hypothetical QSAR study of this compound and its analogs, the primary objective would be to identify the key molecular features that govern a specific biological effect. This process would involve the calculation of various molecular descriptors for a set of similar compounds, which are then correlated with their experimentally determined biological activities.

Key Steps in a Hypothetical QSAR Study:

Data Set Selection: A series of compounds structurally related to this compound with known biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic properties, would be calculated for each compound.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to develop a predictive model.

Model Validation: The predictive power and robustness of the developed QSAR model would be rigorously validated using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of new, untested analogs of this compound, thereby guiding the synthesis of more potent and selective compounds.

Hypothetical QSAR Data Table for this compound Analogs:

CompoundBiological Activity (IC50, µM)LogPMolecular WeightElectronic Energy
Analog 10.52.1257.26-1200
Analog 21.22.5271.29-1250
Analog 30.82.3265.27-1225
Analog 42.52.8285.32-1300

Note: The data presented in this table is purely hypothetical and for illustrative purposes, as no specific QSAR studies on this compound were found in the public domain.

Data Mining and Cheminformatics Approaches in Compound Discovery and Profiling

Data mining and cheminformatics are interdisciplinary fields that utilize computational tools to analyze large datasets of chemical and biological information. These approaches can be instrumental in the discovery and profiling of compounds like this compound.

Cheminformatics in Compound Profiling:

Cheminformatics tools can be used to calculate a wide array of molecular properties for this compound, providing a comprehensive profile of the compound. This includes predictions of its physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Data Mining in Compound Discovery:

Data mining techniques can be applied to large chemical databases to identify compounds with similar structural features or predicted biological activities to this compound. This can lead to the identification of novel scaffolds or the repositioning of existing drugs for new therapeutic indications.

Illustrative Data Mining and Cheminformatics Workflow:

Database Screening: Searching large databases (e.g., PubChem, ChEMBL) for compounds structurally similar to this compound.

Property Prediction: Using cheminformatics software to predict the physicochemical and ADMET properties of the identified compounds.

Clustering and Classification: Grouping the compounds based on their structural and predicted properties to identify clusters of interest.

Virtual Screening: Docking the most promising compounds into the binding site of a biological target to predict their binding affinity.

Hypothetical Cheminformatics Profile for this compound:

PropertyPredicted Value
LogP2.2
Molecular Weight257.26 g/mol
H-Bond Donors0
H-Bond Acceptors4
Polar Surface Area58.7 Ų

Note: The data in this table is calculated based on the known structure of the compound and serves as an example of a cheminformatics profile. Specific experimental values may vary.

While no specific research applying these advanced computational techniques directly to this compound has been identified in publicly accessible literature, their potential to accelerate research and development for this and other novel compounds is undeniable.

Future Directions and Unaddressed Research Gaps for Methyl 4 6 Methoxynicotinoyl Benzoate

The continued exploration of novel chemical entities is a cornerstone of therapeutic innovation. Methyl 4-(6-methoxynicotinoyl)benzoate, a compound with a unique structural framework, represents a promising starting point for drug discovery and development. However, realizing its full potential requires a concerted research effort to address existing knowledge gaps and explore future applications. This article outlines key future directions and unaddressed research areas for this compound and its derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-(6-methoxynicotinoyl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via acylation or coupling reactions. For example, nicotinoyl chloride derivatives can react with methyl 4-hydroxybenzoate under basic conditions (e.g., pyridine or DMAP as catalysts). Optimization involves controlling stoichiometry, temperature (typically 0–60°C), and solvent polarity (e.g., DMF or THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical. Similar protocols are used for structurally related benzoate esters, such as Methyl 4-(hept-5-ynoylamino)benzoate, where alkyne-azide "click" chemistry is employed for functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign peaks using DEPT and COSY for connectivity. The methoxy (δ ~3.8–4.0 ppm) and ester carbonyl (δ ~165–170 ppm) groups are diagnostic. For example, methyl benzoate derivatives in show distinct aromatic splitting patterns .
  • HRMS : Confirm molecular ion ([M+H]⁺/[M+Na]⁺) with <5 ppm error.
  • IR : Validate ester (C=O stretch ~1720 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functionalities.
    Contradictions in data (e.g., unexpected peaks) require cross-validation with 2D NMR (HSQC, HMBC) or spiking experiments.

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during structural determination of this compound?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to address issues like twinning or disorder. Key steps include:
  • Applying restraints for flexible groups (e.g., methoxy substituents).
  • Validating thermal parameters (ADPs) to detect overfitting.
  • Cross-referencing with spectroscopic data (e.g., NMR-derived torsional angles).
    For example, highlights SHELX’s robustness in refining small-molecule structures despite data limitations . WinGX () can integrate crystallographic data with visualization tools like ORTEP for error checking .

Q. What computational strategies are suitable for studying the electronic properties or reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Basis sets like B3LYP/6-311+G(d,p) are standard for ester/nitrile systems.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF/water mixtures) to assess stability.
  • Docking Studies : If bioactive, model interactions with target proteins (e.g., kinases or receptors). notes similar chromeno-oxazine derivatives studied for biological activity .

Q. How can researchers design catalytic systems for synthesizing derivatives of this compound?

  • Methodological Answer : Focus on transition-metal catalysis :
  • Suzuki-Miyaura Coupling : Introduce aryl groups using Pd(PPh₃)₄ and boronic acids (e.g., ’s quinoline derivatives synthesized via palladium-catalyzed reactions) .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups (e.g., triazoles for bioconjugation) .
    Optimize catalyst loading (1–5 mol%), ligand selection (e.g., XPhos), and solvent (toluene/DMF) to enhance yield.

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectroscopic and crystallographic data for this compound?

  • Methodological Answer :
  • Step 1 : Re-examine sample purity via HPLC (C18 column, acetonitrile/water gradient) or melting point analysis (compare with literature, e.g., ’s mp data for related esters) .
  • Step 2 : Replicate crystallization in different solvents (e.g., ethanol vs. DCM/hexane) to isolate polymorphs.
  • Step 3 : Use PLATON (SHELX suite) to check for missed symmetry or twinning in crystallographic data .

Q. What strategies optimize the regioselective functionalization of this compound?

  • Methodological Answer :
  • Directing Groups : Install temporary groups (e.g., nitro or amino) to steer electrophilic substitution (e.g., bromination at specific positions).
  • Protection/Deprotection : Use TBDMS for methoxy protection during nitration or sulfonation.
  • Microwave-Assisted Synthesis : Enhance reaction rates and selectivity (e.g., ’s DMF-based protocols at controlled temperatures) .

Tables for Key Data

Property Technique Expected Data Reference
Melting PointDSC/TGA~150–200°C (similar to )
Crystallographic Space GroupSHELXLMonoclinic (e.g., P2₁/c)
NMR Shifts (¹H)500 MHz (DMSO-d₆)δ 8.5–8.7 (nicotinoyl H), δ 3.9 (OCH₃)
Synthetic YieldColumn Chromatography60–85% (optimized via protocols)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.